Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
Overview
Description
Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is a derivative of propanoic acid and is characterized by the presence of a methoxy group and an oxopropyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate typically involves the esterification of 3-(3-methoxy-3-oxopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 3-(3-methoxy-3-oxopropyl)benzoic acid.
Reduction: 3-[3-(3-methoxy-3-hydroxypropyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The methoxy and oxopropyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[4-(3-methoxy-3-oxopropyl)phenyl]propanoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 3-oxopropanoate: Lacks the phenyl and methoxy groups, making it less complex.
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both methoxy and oxopropyl groups on the phenyl ring provides distinct chemical and physical properties that are valuable in various research applications .
Properties
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-5,10H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDVKWXRQUDFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344062 | |
Record name | 1,3-Benzenedipropanoic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-61-0 | |
Record name | 1,3-Benzenedipropanoic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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